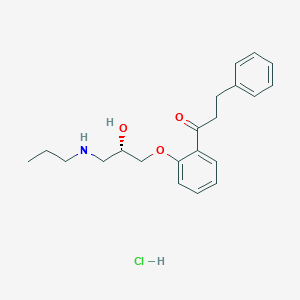
N-Methylhuperzine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylhuperzine B is a natural compound that is derived from the Huperzine A plant. Huperzine A has been used in traditional Chinese medicine for centuries to treat various cognitive disorders. N-Methylhuperzine B is a more potent derivative of Huperzine A that has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders.
Wirkmechanismus
N-Methylhuperzine B works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in many cognitive functions such as memory, attention, and learning. By inhibiting acetylcholinesterase, N-Methylhuperzine B can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-Methylhuperzine B has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have antioxidant properties, which can protect the brain from damage caused by free radicals. Additionally, N-Methylhuperzine B has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methylhuperzine B has a number of advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been shown to have a high affinity for acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function. However, there are also some limitations to using N-Methylhuperzine B in lab experiments. It can be difficult to work with due to its high potency, and it can have toxic effects at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-Methylhuperzine B. One area of focus could be on developing new synthetic methods that are more efficient and cost-effective. Another area of focus could be on studying the long-term effects of N-Methylhuperzine B on cognitive function and brain health. Additionally, there is potential for N-Methylhuperzine B to be used in combination with other compounds to enhance its therapeutic effects. Overall, N-Methylhuperzine B is a promising compound with many potential applications in the field of cognitive neuroscience.
Synthesemethoden
N-Methylhuperzine B can be synthesized from Huperzine A through a series of chemical reactions. One of the most common methods involves the use of methyl iodide and a base to methylate the nitrogen atom in the Huperzine A molecule. The resulting product is N-Methylhuperzine B, which can be purified through a variety of techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Methylhuperzine B has been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. It has been shown to have a high affinity for acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-Methylhuperzine B can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Eigenschaften
CAS-Nummer |
110037-64-4 |
|---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
(1R,9R,10R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |
InChI |
InChI=1S/C17H22N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h5-6,8,12-13H,3-4,7,9-10H2,1-2H3,(H,18,20)/t12-,13+,17+/m0/s1 |
InChI-Schlüssel |
JCINWKNLTDEYIA-OGHNNQOOSA-N |
Isomerische SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C |
SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C |
Kanonische SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C |
Synonyme |
N-methylhuperzine B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)




![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)




![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)

